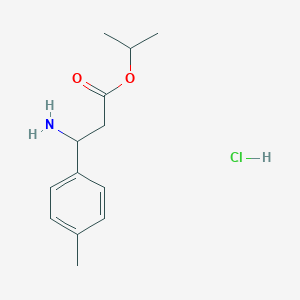

Propan-2-yl 3-amino-3-(4-methylphenyl)propanoate hydrochloride

Description

Propan-2-yl 3-amino-3-(4-methylphenyl)propanoate hydrochloride is an amino ester derivative featuring a 4-methylphenyl substituent and an isopropyl ester group. Its molecular formula is C₁₃H₂₀ClNO₂, with a molecular weight of approximately 257.45 g/mol (estimated based on structural analogs) . The compound is characterized by:

- A 3-amino propanoate backbone, which facilitates hydrogen bonding and ionic interactions.

- A 4-methylphenyl group, contributing electron-donating effects that enhance aromatic stability.

- A propan-2-yl (isopropyl) ester, increasing lipophilicity compared to smaller ester groups like methyl or ethyl.

This compound is typically synthesized for pharmaceutical research, where its structural features may influence bioavailability, target binding, and metabolic stability.

Properties

IUPAC Name |

propan-2-yl 3-amino-3-(4-methylphenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.ClH/c1-9(2)16-13(15)8-12(14)11-6-4-10(3)5-7-11;/h4-7,9,12H,8,14H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTLVIFOMOICNSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CC(=O)OC(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 3-amino-3-(4-methylphenyl)propanoate hydrochloride typically involves the esterification of 3-amino-3-(4-methylphenyl)propanoic acid with isopropanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3-amino-3-(4-methylphenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

Propan-2-yl 3-amino-3-(4-methylphenyl)propanoate serves as a building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including nucleophilic substitutions and reductive amination .

Biology

Research has indicated that this compound exhibits several biological activities , including:

- Antimicrobial Properties: Preliminary studies suggest that it may possess antimicrobial effects, although specific studies are needed to confirm this.

- Anticancer Activity: The compound has been investigated for its potential to inhibit cancer cell proliferation. For instance, derivatives of similar compounds have shown significant cytotoxicity against various cancer cell lines .

Medicine

Propan-2-yl 3-amino-3-(4-methylphenyl)propanoate is being explored for its therapeutic effects :

- Neuroprotective Effects: Early findings suggest it may protect neuronal cells from apoptosis, indicating potential applications in neurodegenerative diseases.

- Pain Management: In vivo studies have demonstrated significant antinociceptive effects in rodent models of neuropathic pain, suggesting its utility in pain management therapies.

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Potential activity; further studies required |

| Anticancer | Significant cytotoxicity against cancer cell lines (e.g., IC50 values < 20 µM) |

| Neuroprotective | Protective effects observed in neuronal cell models |

| Antinociceptive | Significant effects noted in neuropathic pain models |

Mechanism of Action

The mechanism of action of Propan-2-yl 3-amino-3-(4-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its ester group allows it to participate in hydrolysis reactions, releasing the active amino acid derivative that can interact with biological targets.

Comparison with Similar Compounds

Key Observations:

Ester Group Impact: The propan-2-yl ester in the target compound increases its molecular weight by ~28 g/mol compared to the methyl analog . Ethyl esters (e.g., C₁₁H₁₄ClF₂NO₂) balance hydrophilicity and steric bulk, making them common in prodrug designs .

Halogenated substituents (e.g., 2-chloro, 4-fluoro) introduce polarity and influence electronic properties, which may affect receptor binding or reactivity .

2-Amino analogs (e.g., ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate HCl) introduce steric hindrance near the ester, altering hydrolysis rates .

Biological Activity

Propan-2-yl 3-amino-3-(4-methylphenyl)propanoate hydrochloride, a compound with potential applications in medicinal chemistry, has garnered attention for its biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its amino acid structure, which allows it to interact with various biological targets. The presence of the amino group facilitates hydrogen bonding, while the aromatic ring may engage in π-π interactions, influencing its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The amino group can form hydrogen bonds with proteins or nucleic acids, potentially affecting their structure and function. Additionally, the compound may modulate enzyme activity or receptor binding through these interactions .

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have shown that derivatives of amino acid conjugates can inhibit bacterial growth effectively. For instance, compounds with similar structures have demonstrated significant activity against various pathogens, suggesting that this compound may also possess similar capabilities .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. A study on analogous compounds revealed that modifications to the amino acid structure could enhance cytotoxicity against cancer cell lines such as human leukemia (CEM) and breast cancer (MDA-MB-231). The IC50 values for related compounds were significantly lower than standard chemotherapeutics, indicating a strong potential for further development .

Case Studies

- Cytotoxicity Assays : In a comparative study of amino acid derivatives, this compound was tested alongside established anticancer agents. Results indicated that certain structural modifications led to enhanced cytotoxic effects against human cancer cell lines, with IC50 values suggesting potent activity .

- Antimicrobial Screening : A series of experiments assessed the antimicrobial efficacy of the compound against a range of bacterial strains. The results showed significant inhibition zones comparable to standard antibiotics, reinforcing its potential as an antimicrobial agent .

Research Findings Summary

| Activity Type | Findings | IC50 Values |

|---|---|---|

| Antimicrobial | Significant inhibition against bacterial strains | Not specified |

| Anticancer | Enhanced cytotoxicity in cancer cell lines | IC50 < 0.13 µM (for related compounds) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.